Propofol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.58e-01 g/L

Synonyms

Canonical SMILES

Studies of Anesthesia and Sedation Mechanisms

Propofol's well-established role as an anesthetic agent in clinical settings makes it a valuable tool for researchers investigating the mechanisms of anesthesia and sedation. Studies utilize propofol to:

- Examine the neuropharmacological pathways involved in loss of consciousness and sedation. Propofol's interaction with specific receptors in the brain, particularly the gamma-aminobutyric acid (GABA) receptor, is a key area of research .

- Develop and test new anesthetic drugs by comparing their effects to propofol, a well-characterized reference point.

- Investigate the impact of various factors like age, genetics, and pre-existing conditions on the response to propofol, contributing to personalized medicine approaches in anesthesia .

Investigating Brain Function and Protection

Propofol's ability to induce unconsciousness while preserving specific brain activities makes it a valuable tool for studying brain function. Researchers use propofol to:

- Map and understand different brain regions involved in consciousness, memory, and various cognitive functions by observing changes in brain activity during propofol administration ncbi.nlm.nih.gov].

- Study potential neuroprotective effects of propofol in various models of brain injury, including stroke and traumatic brain injury. Propofol's ability to reduce oxidative stress and inflammation is of particular interest .

Researching Other Potential Therapeutic Applications

Beyond its established uses in anesthesia and sedation, propofol's diverse pharmacological properties are being explored for potential applications in other areas, including:

- Management of epilepsy: Propofol's ability to suppress seizure activity is being investigated as a potential treatment option for refractory epilepsy ncbi.nlm.nih.gov].

- Treatment of nausea and vomiting: Propofol's antiemetic properties are being explored for managing postoperative nausea and vomiting, as well as nausea associated with other conditions ncbi.nlm.nih.gov].

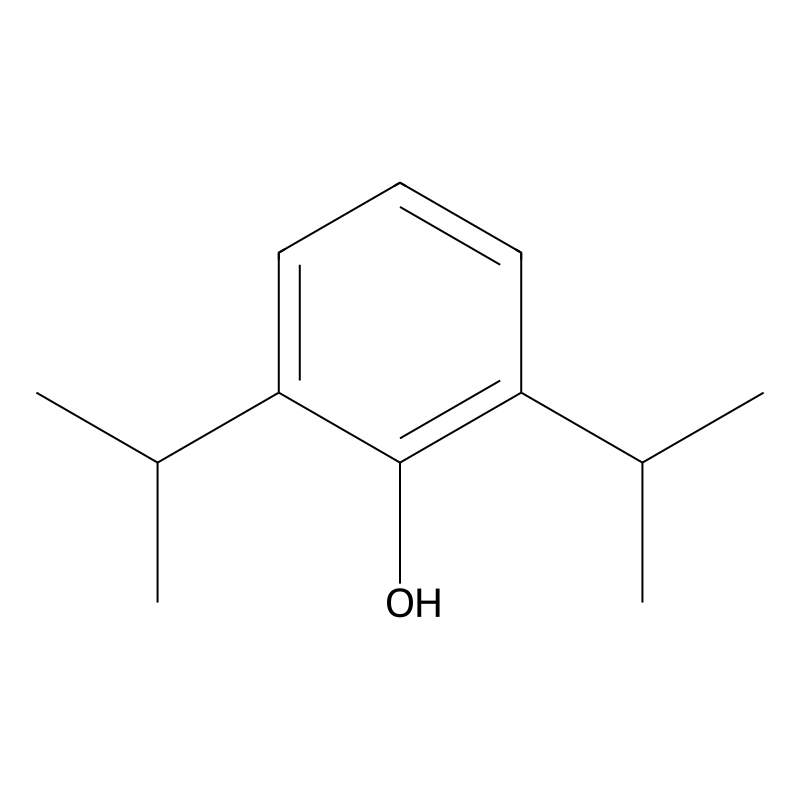

Propofol, chemically known as 2,6-diisopropylphenol, is a widely used intravenous anesthetic agent. It is characterized by its rapid onset and short duration of action, making it ideal for both induction and maintenance of general anesthesia. Propofol is typically administered as a sterile emulsion in soybean oil and lecithin, giving it a distinctive milky appearance. This formulation was developed to improve safety and reduce the incidence of allergic reactions associated with earlier formulations that contained Cremophor EL .

The exact mechanism by which Propofol induces anesthesia is not fully understood, but it is believed to involve potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) []. Propofol interacts with specific GABA-A receptor subtypes in the central nervous system, leading to increased chloride ion influx into neurons. This ultimately results in neuronal inhibition and a sedative effect [].

- Respiratory Depression: Propofol can suppress breathing, requiring close monitoring during administration [].

- Hypotension: Propofol can cause a decrease in blood pressure, necessitating careful dose titration [].

- Pain on Injection: Propofol can cause burning or stinging at the injection site [].

- Propofol Infusion Syndrome (PRIS): This rare but potentially fatal complication can occur with prolonged high-dose infusions, leading to metabolic acidosis, cardiac dysfunction, and organ failure.

The primary metabolic pathway for propofol involves hepatic conjugation, primarily through glucuronidation at the C1-hydroxyl group. Additionally, hydroxylation of the benzene ring can produce 4-hydroxypropofol via cytochrome P450 enzymes such as CYP2B6 and CYP2C9. Hydroxypropofol retains about one-third of the hypnotic activity of propofol itself .

Key Reactions:- Glucuronidation: Converts propofol into inactive metabolites.

- Hydroxylation: Produces 4-hydroxypropofol, which has reduced activity.

Propofol exerts its effects primarily by potentiating the inhibitory neurotransmitter gamma-aminobutyric acid at GABA-A receptors. This mechanism leads to increased neuronal inhibition, resulting in sedation and anesthesia. Propofol also interacts with the endocannabinoid system by inhibiting fatty acid amide hydrolase, which metabolizes anandamide, potentially contributing to its sedative properties .

Pharmacokinetics:- Onset of Action: Rapid (15-30 seconds).

- Duration of Action: Approximately 5-10 minutes post-administration.

- Half-Life: Ranges from 1.5 to 31 hours depending on distribution and elimination phases .

Propofol can be synthesized through various chemical pathways, but the most common involves the alkylation of phenolic compounds. The synthesis typically includes:

- Formation of Diisopropylphenol: Starting from phenol and using isopropyl bromide in the presence of a base.

- Purification: The crude product is purified through distillation or crystallization.

The complexity of synthesizing a stable emulsion formulation makes commercial production challenging .

Propofol is utilized extensively in clinical settings for:

- Induction and maintenance of general anesthesia.

- Sedation for procedures such as endoscopy and magnetic resonance imaging.

- Sedation in intensive care units for ventilated patients.

Its rapid onset and recovery profile make it favorable compared to other anesthetics .

Propofol has been shown to interact with various drugs, enhancing or diminishing their effects. Notably:

- Opioids: Synergistic effects on analgesia and sedation.

- Benzodiazepines: Increased respiratory depression when combined.

- Other Anesthetics: Can lead to cumulative effects on hemodynamics and respiratory function .

Adverse Effects:

Common adverse reactions include hypotension, nausea, and injection site pain. Prolonged high-dose infusions can lead to Propofol Infusion Syndrome, characterized by severe metabolic derangements .

Several compounds share similarities with propofol in terms of chemical structure or pharmacological effects. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Thiopental | C11H18N2O2S | Barbiturate; longer duration; potential for dependence. |

| Etomidate | C14H16N2O2 | Shorter duration; minimal cardiovascular effects; often used in emergency settings. |

| Ketamine | C13H16ClN | Dissociative anesthetic; analgesic properties; induces trance-like state. |

| Dexmedetomidine | C13H16N2 | Alpha-2 adrenergic agonist; provides sedation without respiratory depression. |

Uniqueness of Propofol

Propofol's unique attributes include its rapid onset and offset, minimal postoperative nausea compared to volatile anesthetics, and its ability to provide a smooth recovery profile without residual sedation effects .

Molecular Architecture and Stereochemical Considerations

Propofol’s IUPAC name, 2,6-bis(propan-2-yl)phenol, reflects its symmetrical substitution pattern on the aromatic ring. The molecule consists of a phenol group at position 1 and two isopropyl groups at positions 2 and 6 (Figure 1). Despite its apparent symmetry, rotational flexibility of the isopropyl groups creates multiple conformers. Microwave spectroscopy studies reveal three primary conformers: Gg (both isopropyl groups gauche to the ring plane), EG (one eclipsed, one gauche), and GE (opposite orientation of EG). The Gg conformer dominates in gas phase due to minimized steric hindrance, with a hydroxyl torsional barrier of 905–940 cm⁻¹.

Table 1: Molecular Properties of Propofol

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₈O | |

| Molecular weight | 178.27 g/mol | |

| LogP (octanol/water) | 3.79 | |

| pKa | 11 | |

| Melting point | 19°C | |

| Boiling point | 256°C |

Electronic Configuration and Resonance Stabilization

The phenol group’s hydroxyl proton exhibits weak acidity (pKa ≈ 11) due to resonance stabilization of the phenolate anion. Delocalization of the negative charge across the aromatic ring’s ortho and para positions enhances stability (Figure 2). Substitution with electron-donating isopropyl groups further modulates electronic density, reducing solubility in aqueous media (1 mg/mL in water) while enhancing lipid solubility (logP = 3.79). Quantum mechanical calculations demonstrate that propofol’s hydroxyl group forms critical hydrogen bonds with target proteins, such as GABAₐ receptors, whereas its fluorinated analog (fropofol) relies on halogen bonding.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

254.00 to 256.00 °C. @ 764.00 mm Hg

Heavy Atom Count

Density

LogP

3.79 (LogP)

log Kow = 3.79

4

Application

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Propofol is indicated for the sedation in critically ill patients confined to intensive care units.

Propofol has successfully controlled seizures in status epilepticus.

Propofol appears to have significant antiemetic action and is a good choice for sedation or anesthesia in patients at high risk for nausea and vomiting.

Pharmacology

Propofol is a hypnotic alkylphenol derivative. Formulated for intravenous induction of sedation and hypnosis during anesthesia, propofol facilitates inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This agent is associated with minimal respiratory depression and has a short half-life with a duration of action of 2 to 10 minutes.

MeSH Pharmacological Classification

ATC Code

N01 - Anesthetics

N01A - Anesthetics, general

N01AX - Other general anesthetics

N01AX10 - Propofol

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

It is chiefly eliminated by hepatic conjugation to inactive metabolites which are excreted by the kidney.

60 L/kg [healthy adults]

23 - 50 mL/kg/min

1.6 - 3.4 L/min [70 Kg adults]

The initial apparent volume of distribution is 13 to 76 L/kg.

Propofol is rapidly and extensively distributed in the body. It crosses the blood-brain barrier quickly, and its short duration of action is due to rapid redistribution from the CNS to other tissues, high metabolic clearance and high lipophilicity.

Approximately 70% of a dose is excreted in the urine within 24 hours after administration, and 90% is excreted within 5 days. Clearance of propofol ranges from 1.6 to 3.4 liters per minute in healthy 70 kg patients. As the age of the patient increases, total clearance of propofol may decrease. Clearance rates of 1.4 to 2.2 liters per minute in patients 18 to 35 years of age have been reported, in contrast to clearance rates of 1.0 to 1.8 liters per minute in patients 65 to 80 years of age.

The pharmacokinetics of propofol were best described by a three-compartment model. Weight was found to be a significant covariate for elimination clearance, the two intercompartmental clearances, and the volumes of the central compartment, the shallow peripheral compartment, and the deep peripheral compartment; power functions with exponents smaller than 1 yielded the best results. The estimates of these parameters for a 70-kg adult were 1.44 l/min, 2.25 l/min, 0.92 l/min, 9.3 l, 44.2 l, and 266 l, respectively. For patients older than 60 yr the elimination clearance decreased linearly. The volume of the central compartment decreased with age. For children, all parameters were increased when normalized to body weight. Venous data showed a decreased elimination clearance; bolus data were characterized by increases in the volumes of the central and shallow peripheral compartments and in the rapid distribution clearance (Cl2) and a decrease in the slow distribution clearance (Cl3). Pharmacokinetics of propofol can be well described by a three-compartment model. Inclusion of age and weight as covariates significantly improved the model. Adjusting pharmacokinetics to the individual patient should improve the precision of target-controlled infusion and may help to broaden the field of application for target-controlled infusion systems.

An iv dose of 14C-propofol (0.47 mg/kg) administered to 6 male volunteers was rapidly eliminated with 88% recovered in the urine in 5 days and <2% in feces. The dose was cleared by metabolism with <0.3% excreted unchanged. The major metabolites were the glucuronic acid conjugate of propofol and the glucuronic acid and sulfate conjugates of its hydroxylated derivative, 2,6-diisopropyl-1,4-quinol. Propofol glucuronide accounted for about 53% of the urinary radioactivity and was the major metabolite in plasma from 30 min post dose. The blood concentration of propofol declined in a biphasic manner from a maximum mean value of 0.44 ug/ml, 2 min after injection. The half-lives of the first and second exponential phases, mean values 5 min and 97 min respectively, varied widely among subjects. A proportion of the dose was cleared slowly, probably due to slow release from less well perfused tissues. Propofol accounted for 94% of the total blood radioactivity at 2 min but only about 6% from 3 to 8 hr post dose. Propofol has a volume of distribution equivalent to about 3 to 4 times body weight, and a mean total body clearance of 2.2 l/min.

Metabolism Metabolites

Hepatic; rapidly undergoes glucuronide conjugation to inactive metabolites. An unidentified route of extrahepatic metabolism may also exist, suggested by the fact that propofol clearance exceeds estimated hepatic blood flow.

To determine the cytochrome P450 (CYP) isoforms involved in the oxidation of propofol by human liver microsomes. The rate constant calculated from the disappearance of propofol in an incubation mixture with human liver microsomes and recombinant human CYP isoforms was used as a measure of the rate of metabolism of propofol. The correlation of these rate constants with rates of metabolism of CYP isoform-selective substrates by liver microsomes, the effect of CYP isoform-selective chemical inhibitors and monoclonal antibodies on propofol metabolism by liver microsomes, and its metabolism by recombinant human CYP isoforms were examined. The mean rate constant of propofol metabolism by liver microsomes obtained from 6 individuals was 4.2 (95% confidence intervals 2.7, 5.7) nmol/min/mg protein. The rate constants of propofol by microsomes were significantly correlated with S-mephenytoin N-demethylation, a marker of CYP2B6 (r=0.93, P<0.0001), but not with the metabolic activities of other CYP isoform-selective substrates. Of the chemical inhibitors of CYP isoforms tested, orphenadrine, a CYP2B6 inhibitor, reduced the rate constant of propofol by liver microsomes by 38% (P<0.05), while other CYP isoform-selective inhibitors had no effects. Of the recombinant CYP isoforms screened, CYP2B6 produced the highest rate constant for propofol metabolism (197 nmol/min/nmol P450). An antibody against CYP2B6 inhibited the disappearance of propofol in liver microsomes by 74% /and SRP: reduced in vitro metabolism by blocking CYP 2B6/. Antibodies raised against other CYP isoforms had no effect on the metabolism of propofol. CYP2B6 is predominantly involved in the oxidation of propofol by human liver microsomes.

Propofol has known human metabolites that include 4-hydroxy-propofol and (2S,3S,4S,5R)-6-[2,6-Di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Propofol is rapidly distributed into peripheral tissues after absorption. It is highly protein bound in vivo and is metabolised by conjugation in the liver. Propofol is metabolized mainly by glucuronidation by uridine diphosphate-glucuronosyltransferases (UGTs) and by hydroxylation by CYP2B6 and CYP2C enzymes. The enzymes SULT1A1 and NQO1 participate in later steps in propofol metabolism. An unidentified route of extrahepatic metabolism may also exist, suggested by the fact that propofol clearance exceeds estimated hepatic blood flow. (L1002, A600, A304). Propofol is hepatically metabolized mainly by glucuronidation at the C1-hydroxyl. Hydroxylation of the benzene ring to 4-hydroxypropofol may also occur via CYP2B6 and 2C9 with subsequent conjugation to sulfuric and/or glucuronic acid. Hydroxypropofol has approximately 1/3 of hypnotic activity of propofol. Route of Elimination: It is chiefly eliminated by hepatic conjugation to inactive metabolites which are excreted by the kidney. Half Life: Initial distribution phase t1/2α=1.8-9.5 minutes. Second redistirubtion phase t1/2β=21-70 minutes. Terminal elimination phase t1/2γ=1.5-31 hours.

Wikipedia

Valpromide

Drug Warnings

Caution is also recommended in geriatric, debilitated, and/or hypovolemic patients, because they may require lower induction and maintenance doses.

Substantial decreases in mean arterial pressure and cerebral perfusion may occur in patients with existing impaired cerebral circulation or increased intracranial pressure.

Rarely, a clinical syndrome including bronchospasm, erythema, and hypotension has occured shortly after administration of propofol, and sequelae including anoxic brain damage and death have been reported. /SRP: May be from metabisulfite./

For more Drug Warnings (Complete) data for PROPOFOL (17 total), please visit the HSDB record page.

Biological Half Life

Terminal elimination half-life is 3 to 12 hours; prolonged administration may result in longer duration.

...The first-stage elimination half-life (t1/2 beta) of propofol /SRP: administered mixed with lidocaine/ in children was shorter (mean 9.3 +/- 3.8 (s.d.) min) than the values found in adults. This pharmacokinetic alteration may have clinical significance following repeated administration or continuous infusion of propofol.

An intravenous dose of 14C-propofol (0.47 mg/kg) /was/ administered to six male volunteers... . ...The half-lives of the first and second exponential phases, mean values 5 min and 97 min respectively, varied widely among subjects.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Interactions

Stability Shelf Life

Propofol injection contains 0.005% disodium edetate, but it is not an antimicrobially preserved product under USP standards. The vehicle is capable of supporting the rapid growth of microorganisms, and particulate or bacterial contamination may be difficult to detect because propofol injection is opaque. Therefore, strict aseptic technique must be maintained. Propofol injection shold be administered promptly after opening.

Propofol should not be used if there is evidence of separation of the emulsion phases.

Dates

Fifteen Years' Experience With Safe and Effective Procedural Sedation in Infants and Children in a General Emergency Department

Sharon E Mace, Alexander Ulintz, Brendan Peterson, Amy S Nowacki, Jasmine Worley, Steven ZamborskyPMID: 34463665 DOI: 10.1097/PEC.0000000000002513

Abstract

To evaluate procedural sedation (PS) in infants/children, performed by emergency physicians in a general (nonpediatric) emergency department (ED).Procedural sedation prospectively recorded on a standardized form over 15 years. Demographics, sedatives, and analgesia associations with adverse events were explored with logistic regressions.

Of 3274 consecutive PS, 1177 were pediatric: 2 months to 21 years, mean age (±SD) 8.7 ± 5.2 years, 63% boys, 717 White, 435 Black, 25 other. Eight hundred and seventy were American Society of Anesthesiology (ASA) 1, 256 ASA 2, 39 ASA 3, 11 ASA 4, 1 ASA 5. Procedural sedation indications are as follows: fracture reduction (n = 649), dislocation reduction (n = 114), suturing/wound care (n = 244), lumbar puncture (n = 49), incision and drainage (n = 37), foreign body removal (n = 28), other (n = 56). Sedatives were ketamine (n = 762), propofol ( = 354), benzodiazepines (n = 157), etomidate (n = 39), barbiturates (n = 39). There were 47.4% that received an intravenous opioid. Success rate was 100%. Side effects included nausea/vomiting, itching/rash, emergence reaction, myoclonus, paradoxical reaction, cough, hiccups. Complications were oxygen desaturation less than 90%, bradypnea respiratory rate less than 8, apnea, tachypnea, hypotension, hypertension, bradycardia, tachycardia. Normal range of vital signs was age-dependent. Seventy-four PS (6.3%) resulted in a side effect and 8 PS (3.2%) a complication. No one died, required hospital admission, intubation, or any invasive procedure.

Adverse events in infants/children undergoing PS in a general ED are low and comparable to a pediatric ED at a children's hospital. Pediatric PS can be done safely and effectively in a general ED by nonpediatric EM physicians for a wide array of procedures.

Reporting Response Entropy Along With State Entropy Would Enhance Differentiating Nociception

Mehmet S Ozcan, Jean G CharchafliehPMID: 34403402 DOI: 10.1213/ANE.0000000000005645

Abstract

Effects of the Hypnotic Alkylphenol Derivative Propofol on Breast Cancer Progression. A Focus on Preclinical and Clinical Studies

Sabrina Bimonte, Marco Cascella, Cira Antonietta Forte, Gennaro Esposito, Francesco Del Prato, Nicola Raiano, Paola Del Prete, Arturo CuomoPMID: 34410937 DOI: 10.21873/invivo.12532

Abstract

Propofol is a hypnotic alkylphenol derivative with many biological activities. It is predominantly used in anesthesia and is the most used parenteral anesthetic agent in the United States. Accumulating preclinical studies have shown that this compound may inhibit cancer recurrence and metastasis. Nevertheless, other investigations provided evidence that this compound may promote breast cancer cell progression by modulating different molecular pathways. Clinical data on this topic are scarce and derive from retrospective analyses. For this reason, we reviewed and evaluated the available data to reveal insight into this controversial issue. More preclinical and clinical investigations are necessary to determine the potential role of propofol in the proliferation of breast cancer cells.Effect of operative trauma and multiple propofol anesthesia on neurodevelopment and cognitive function in developmental rats

Yang Li, Weiguang Li, Zeguo Feng, Jie Song, Chenggang Zhang, Lianjun Huang, Yanping SongPMID: 34402265 DOI: 10.3724/zdxbyxb-2021-0004

Abstract

To investigate the effect of multiple propofol anesthesia and operative trauma on neuroinflammation and cognitive function in development rats and its mechanism. A total of 104 13-day-old neonatal Sprague-Dawley rats were randomly divided into 4 groups with 26 rats in each group: control group was treated with saline q.d for propofol group was treated with propofol q.d for surgery group received abdominal surgery under local anesthesia and then treated with saline q.d for surgery with propofol group received propofol anesthesia plus abdominal surgery under local anesthesia with ropivacaine at d1, then treated with propofol q.d for At d2 of experiment, 13 rats from each group were sacrificed and brain tissue samples were taken, the concentration of TNF-α in hippocampus was detected with ELISA, the expression of caspase-3 and c-fos in hippocampal tissue was determined with immunohistochemical method, the number of apoptotic neurons in hippocampus was examined with TUNEL assay. Morris water maze test was used to examine the cognitive function of the rest rats at the age of 60 d, and the TNF-α concentration, caspase-3, c-fos expressions and the number of apoptotic neurons in hippocampus were also detected. Compared with control group, TNF-α concentration, caspase-3, c-fos expression and the neuroapoptosis in hippocampus increased significantly in other three groups (all <0.05). Compared with surgery group, propofol group and surgery with propofol group showed increased TNF-α level, caspase-3 and c-fos expressions and apoptotic cell numbers (all <0.05), but there was no significant difference between last two groups (all >0.05). Morris water maze test showed that there were no significant differences in swimming speed, escape latency, target quadrant residence time and crossing times among groups (all >0.05). TNF-α level, expressions of caspase-3 and c-fos and apoptotic cell numbers in hippocampus had no significant differences among the 4 adult rats groups (all >0.05). Abdominal surgery and multiple propofol treatment can induce neuroinflammation and neuroapoptosis in hippocampus of neonatal rats, however, which may not cause adverse effects on neurodevelopment and cognitive function when they grown up.Propofol Protects against Cerebral Ischemia/Reperfusion Injury by Down-Regulating Long Noncoding RNA SNHG14

Bei Sun, Hao Ou, Fei Ren, Yujiao Guan, Ye Huan, Hongwei CaiPMID: 34369750 DOI: 10.1021/acschemneuro.1c00059

Abstract

Cerebral ischemia-reperfusion (CI/R) injury is a serious central nervous system disease. Propofol (PPF) exerts a neuroprotective effect in CI/R injury; the underlying cause is still unclear. Here, we cultured mouse hippocampal neuron (HT22 cells) in oxygen-glucose deprivation/reoxygenation (OGD/R) conditions to mimic CI/R injury. PPF treatment promoted cell viability and reduced apoptotic cells in the OGD/R-treated HT22 cells, which was effectively abrogated by SNHG14 overexpression. Moreover, we constructed a CI/R injury mouse model on C57BL/6J mice by middle cerebral artery occlusion/reperfusion (MCAO/R), followed by administration of PPF. PPF reduced neuronal damage and loss, enhanced glial cell hyperplasia, and ameliorated cerebral cortex tissue damage and brain infarct in MCAO/R-induced mice. SNHG14 overexpression aggravated MCAO/R-induced CI/R injury in mice. Furthermore, SNHG14 promoted the expression of Atg5 and Beclin 1 via competitively binding miR-30b-5p, which contributed to activate autophagy and apoptosis in HT22 cells. In addition, the levels of p-p38 and p-SP1 were reduced in the OGD/R-treated HT22 cells in the presence of PPF. SP1 interacted with the promoter of SNHG14 and elevated the expression of SNHG14. PPF treatment inhibited the SP1-mediated up-regulation of SNHG14. In conclusion, this work demonstrates that PPF inhibits SNHG14 expression though the p38 MAPK signaling pathway. SNHG14 promotes Atg5 and Beclin 1 expression by sponging miR-30b-5p and thus activates autophagy and aggravates CI/R injury.

Bradyarrhythmia and hypotension during anesthetic induction-reconsideration of nifedipine: a case report

Xuena ZhangPMID: 34372725 DOI: 10.1177/03000605211033181

Abstract

Cardiac events sometimes occur during anesthesia and surgery and may be severe or even life-threatening. This report describes a case of severe bradyarrhythmia during anesthetic induction with propofol, midazolam, sufentanil, and vecuronium. The patient took nifedipine sustained-release tablets on the morning of surgery as routine treatment for hypertension, and this medication may have contributed to the bradyarrhythmia. Nifedipine is a calcium channel blocker that can dilate blood vessels, depress the activity of the sinoatrial node, and delay the conduction of the atrioventricular node. Although these effects are not usually significant, they may be enhanced by anesthetics or other concomitant drugs. For patients of advanced age, especially those with autonomic disturbance or cardiac abnormalities, these effects can be remarkable, and discontinuation of nifedipine should be considered.Effects of depth of neuromuscular blockade on the BIS-guided propofol requirement: A randomized controlled trial

Sun Woo Nam, Ah-Young Oh, Bon-Wook Koo, Bo Young Kim, Jiwon Han, Sung Hoon ChungPMID: 34398011 DOI: 10.1097/MD.0000000000026576

Abstract

Deep neuromuscular blockade is considered beneficial for improving the surgical space condition during laparoscopic surgery. Adequacy of the surgical space condition may affect the anesthetists' decision regarding titration of depth of anesthesia. We investigated whether deep neuromuscular blockade reduces the propofol requirement under bispectral index monitoring compared to moderate neuromuscular blockade.Adult patients undergoing elective laparoscopic colorectal surgery were randomly allocated to a moderate or deep group. A train-of-four count of 1-2 in the moderate group, and a post-tetanic count of 1-2 in the deep group, were maintained by continuous infusion of rocuronium. The induction and maintenance of anesthesia were achieved by target-controlled infusion of propofol and remifentanil. The dose of propofol was adjusted to maintain the bispectral index in the range of 40-50. The remifentanil dose was titrated to maintain the systolic blood pressure to within 20% of the ward values.

A total of 82 patients were included in the analyses. The mean±SD dose of propofol was 7.54 ± 1.66 and 7.42 ± 1.01 mg·kg-1·h-1 in the moderate and deep groups, respectively (P = .104). The mean±SD dose of remifentanil was 4.84 ± 1.74 and 4.79 ± 1.77 μg kg-1 h-1 in the moderate and deep groups, respectively (P = .688). In comparison to the moderate group, the deep group showed significantly lower rates of intraoperative patient movement (42.9% vs 22.5%, respectively, P = .050) and additional neuromuscular blocking agent administration (76% vs 53%, respectively, P = .007). Postoperative complications, including pulmonary complications, wound problems and reoperation, were not different between the two groups.

Deep neuromuscular blockade did not reduce the bispectral index-guided propofol requirement compared to moderate neuromuscular blockade during laparoscopic colon surgery, despite reducing movement of the patient and the requirement for a rescue neuromuscular blocking agent.

Clinicaltrials.gov (

).